ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound is a polysubstituted cyclopenta[b]thiophene derivative with a complex architecture. Its core structure includes a cyclopenta[b]thiophene ring fused with an ethyl carboxylate group at position 3 (common in related analogs, e.g., ). The substituent at position 2 comprises a sulfanyl acetamido linker connected to a 1,2,4-triazole ring. The triazole is further modified with a 4-nitrophenyl group at position 4 and a 4-methoxyphenylformamido-methyl group at position 3. This design introduces electron-withdrawing (4-nitro) and electron-donating (4-methoxy) groups, which may influence electronic properties and biological interactions. The compound’s synthesis likely involves multi-step heterocyclic coupling and functionalization, similar to methods reported for structurally related thiophene-triazole hybrids .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O7S2/c1-3-42-28(38)25-21-5-4-6-22(21)44-27(25)31-24(36)16-43-29-33-32-23(34(29)18-9-11-19(12-10-18)35(39)40)15-30-26(37)17-7-13-20(41-2)14-8-17/h7-14H,3-6,15-16H2,1-2H3,(H,30,37)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRODGURLIMAASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitrophenyl group: This step may involve nitration reactions followed by coupling with the triazole ring.
Attachment of the methoxybenzoyl group: This can be done through acylation reactions.
Formation of the cyclopenta[b]thiophene moiety: This may involve cyclization reactions using suitable starting materials.
Final assembly: The final compound is obtained by coupling the intermediate products through appropriate reactions such as esterification or amidation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Quality control: Implementing analytical techniques such as NMR, IR, and mass spectrometry to verify the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield amines or alcohols.
Substitution: May yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and acts as a ligand in coordination chemistry .
Biology
This compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological macromolecules, influencing their functions. For instance, the triazole ring can coordinate with metal ions essential for enzymatic activities .
Medicine
The compound exhibits promising therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds can possess significant antimicrobial properties .
- Antifungal and Anticancer Activities : Research indicates potential efficacy against various fungal strains and cancer cell lines .
- Anti-inflammatory Properties : In silico studies have suggested that related compounds may inhibit enzymes like 5-lipoxygenase, which is involved in inflammatory processes .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial activity of similar thiophene derivatives demonstrated that modifications to the structure could enhance activity against specific bacterial strains. The presence of the triazole moiety was crucial for this activity .
Case Study 2: Enzyme Inhibition
Molecular docking studies conducted on related compounds indicated that they could effectively bind to target enzymes involved in inflammatory pathways. This suggests that this compound may also exhibit similar properties .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies and computational modeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on structural formula.
Key Findings :
Structural Complexity: The target compound’s triazole-thiophene-cyclopenta[b]thiophene scaffold is more elaborate than simpler thiophene-triazole hybrids (e.g., ).
Biological Activity : While direct data for the target compound is absent, analogs with triazole-thiophene motifs exhibit antimicrobial and antifungal activities (e.g., compound 4 in showed MIC values of 8–32 µg/mL against S. aureus and C. albicans). The nitro group in the target compound may enhance antibacterial potency but could also increase toxicity risks .
Synthetic Challenges: The presence of a 4-nitrophenyl group necessitates careful handling during synthesis to avoid side reactions (e.g., reduction or electrophilic substitution). By contrast, compounds with fluorophenyl or cyano groups (e.g., ) are more stable under standard conditions.
Crystallographic Data : Related cyclopenta[b]thiophene derivatives (e.g., ) crystallize in triclinic systems (P-1 symmetry), with bond lengths and angles consistent with aromatic and amide conjugation. The target compound’s bulkier substituents may disrupt crystallinity, complicating X-ray analysis .
Research Implications and Limitations
Antimicrobial Potential: The combination of nitro and methoxy groups mirrors structural motifs in known antimicrobial agents (e.g., nitrofurans). However, nitro groups are associated with mutagenicity, necessitating toxicity studies .
Solubility and Bioavailability : The ethyl carboxylate group improves water solubility compared to methyl esters (e.g., ), but the hydrophobic 4-nitrophenyl and triazole groups may limit bioavailability.
Synthetic Scalability : Multi-step syntheses (e.g., bromination, amide coupling) reported for analogs are low-yield (~40–60%), posing challenges for large-scale production.
Biological Activity
Ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features a triazole ring, a benzothiophene core, and various functional groups that contribute to its potential as a therapeutic agent.
Chemical Structure and Properties
The structure of the compound can be dissected into several key components:
- Triazole Ring : Known for its role in interacting with biological macromolecules.
- Benzothiophene Core : Provides stability and potential for various chemical interactions.
- Functional Groups : Includes methoxy and nitro groups which may influence biological activity through modulation of binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole moiety can coordinate with metal ions in enzymatic active sites, potentially inhibiting enzymatic activity. Additionally, the presence of sulfanyl and formamido groups enhances its interaction with proteins through hydrogen bonding and redox reactions.
Biological Activity Overview
Research has indicated several areas where this compound exhibits significant biological activity:
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds often exhibit antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains. For instance:
- In vitro Studies : Showed inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Anticancer Activity
The structural components of the compound suggest it may possess anticancer properties:
- Mechanism : It is hypothesized that the triazole ring can interfere with cancer cell proliferation by modulating signaling pathways associated with cell growth .
- Case Studies : Research involving similar compounds has demonstrated cytotoxic effects on various cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Lipase and Urease Inhibition : Similar triazole derivatives have shown promising results in inhibiting lipase and urease activities, which are critical in metabolic processes .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antimicrobial | Enzyme inhibition via triazole ring |
| Compound B | Anticancer | Induces apoptosis in cancer cells |
| Compound C | Enzyme inhibitor | Binds to active site of lipases |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of the compound:
- Inhibition Studies : The compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways.
- Cell Viability Assays : Results indicated a dose-dependent reduction in cell viability in cancer cell lines treated with the compound.
- Molecular Docking Studies : Computational analyses suggest high binding affinity to targeted proteins involved in disease pathways .
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, starting with the cyclopenta[b]thiophene core formation, followed by functionalization of the triazole ring and introduction of substituents. Critical steps include:
- Thiophene ring cyclization using sulfur and diene precursors under reflux conditions .
- Triazole ring formation via Huisgen 1,3-dipolar cycloaddition or condensation reactions, requiring anhydrous solvents like DMF or DMSO .
- Functional group introduction (e.g., nitro, methoxyphenyl) via nucleophilic substitution or coupling reactions, optimized with catalysts like triethylamine (TEA) . Reaction temperature (e.g., 60–80°C for amide coupling) and solvent polarity significantly affect yield. Purity is monitored via HPLC (>95%) and NMR .
Q. How is the compound characterized to confirm structural integrity and purity?
A combination of spectroscopic and chromatographic methods is used:
- NMR spectroscopy (1H/13C) to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) for molecular weight confirmation .
- Infrared (IR) spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹) .
- HPLC/TLC to assess purity (>95%) and monitor reaction progress .
Advanced Research Questions
Q. What strategies optimize regioselectivity in functionalizing the triazole and thiophene rings?
Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing groups (e.g., nitro) on the triazole ring direct electrophilic substitutions to specific positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in thiophene functionalization .
- Computational modeling : DFT calculations predict reactive sites on the triazole-thiophene scaffold .
Q. How do structural modifications (e.g., nitro → methoxy substitution) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
Q. What in silico methods predict the compound’s pharmacokinetics and target interactions?
Computational approaches include:
- Molecular docking (AutoDock Vina) to identify binding affinities for enzymes like COX-2 or kinases .
- ADMET prediction (SwissADME) for bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes .
Q. How can contradictions in biological data across studies (e.g., varying IC₅₀ values) be resolved?
Discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Purity issues : Impurities >5% can skew activity results; rigorous HPLC validation is critical .
- Structural analogs : Minor substituent changes (e.g., chloro vs. fluoro) alter activity profiles; cross-study comparisons require structural alignment .
Design an experiment to elucidate the compound’s mechanism of action in cancer cells.
Proposed workflow:
- Enzyme inhibition assays : Test against topoisomerase II or tubulin polymerization .
- Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Proteomics (LC-MS/MS) to detect protein binding partners .
Q. Comparative analysis with structurally similar compounds: How do substituents influence activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
